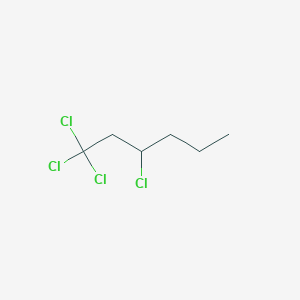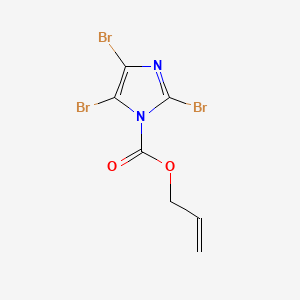
Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate is a halogenated imidazole derivative Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate typically involves the bromination of imidazole derivatives. The process begins with the bromination of imidazole to form 2,4,5-tribromoimidazole. This intermediate is then reacted with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl group at the nitrogen atom of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, forming less halogenated imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the bromine atoms. These products can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s halogenated structure makes it a potential candidate for studying halogen interactions in biological systems.
Wirkmechanismus
The mechanism of action of Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their biological activity. The prop-2-enyl group can also participate in hydrophobic interactions, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Tribromoimidazole: Lacks the prop-2-enyl group but shares the tribromo substitution pattern.
2,4,5-Trichloroimidazole: Similar halogenation pattern but with chlorine atoms instead of bromine.
Prop-2-enyl imidazole: Contains the prop-2-enyl group but lacks the tribromo substitution.
Uniqueness
Prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate is unique due to the combination of the tribromo substitution and the prop-2-enyl group.
Eigenschaften
CAS-Nummer |
15287-53-3 |
|---|---|
Molekularformel |
C7H5Br3N2O2 |
Molekulargewicht |
388.84 g/mol |
IUPAC-Name |
prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate |
InChI |
InChI=1S/C7H5Br3N2O2/c1-2-3-14-7(13)12-5(9)4(8)11-6(12)10/h2H,1,3H2 |
InChI-Schlüssel |
SIOOWLKDHIFELH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)N1C(=C(N=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


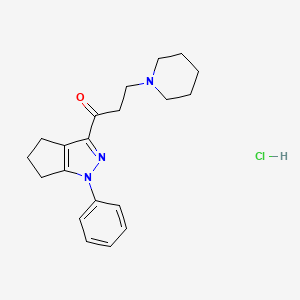
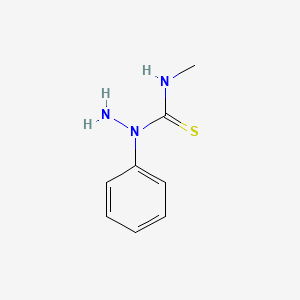
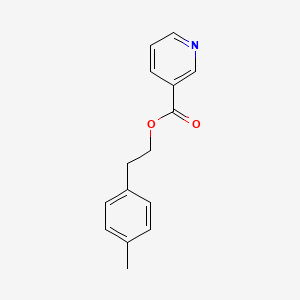
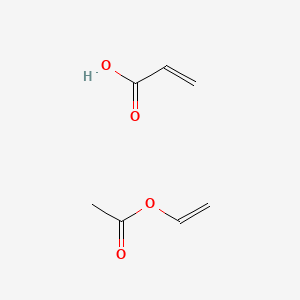
![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)
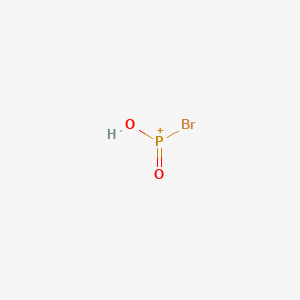


![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)

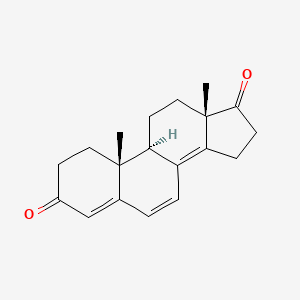
![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)
